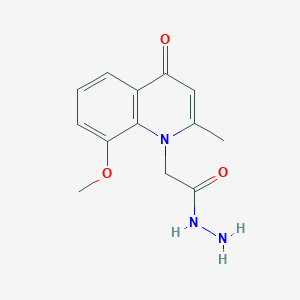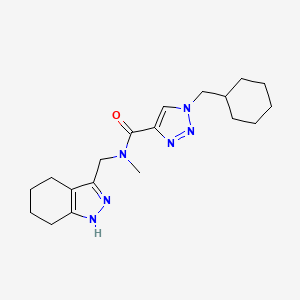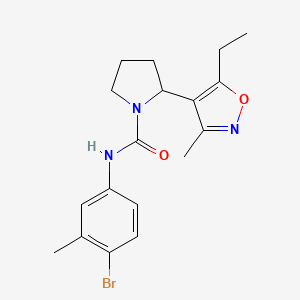![molecular formula C17H30N2O3S B6134537 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134537.png)
7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a spirocyclic lactam that contains a diazaspirodecane scaffold, making it a unique and promising molecule for further investigation.
Mécanisme D'action
The mechanism of action of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not well understood, and further research is required to elucidate its mode of action. However, preliminary studies have shown that this compound may act as a potent inhibitor of certain enzymes, such as proteases and kinases, that are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one are still being explored. However, it has been suggested that this compound may have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is its unique spirocyclic lactam scaffold, which makes it a promising candidate for drug discovery and materials science applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it challenging to produce on a large scale.
Orientations Futures
There are several potential directions for future research on 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is potential for the development of new materials based on the spirocyclic lactam scaffold of this compound, which could have applications in fields such as electronics and photonics.
Méthodes De Synthèse
The synthesis of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclohexylmethylamine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide. This intermediate is then reacted with a spirocyclic lactam, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyrimidine-2-one, in the presence of a Lewis acid, such as titanium tetrachloride, to form the final product.
Applications De Recherche Scientifique
The unique structural features of 7-(cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one make it a promising candidate for various scientific research applications. One of the most significant potential applications of this compound is in medicinal chemistry and drug discovery. The spirocyclic lactam scaffold has been shown to have excellent bioactivity and pharmacological properties, making it an attractive target for the development of new drugs.
Propriétés
IUPAC Name |
7-(cyclohexylmethyl)-2-ethylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-2-23(21,22)19-12-10-17(14-19)9-6-11-18(16(17)20)13-15-7-4-3-5-8-15/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIKOCCKTZGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclohexylmethyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6134454.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6134457.png)
![N,N-dimethyl-5-(1-{[5-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6134461.png)
![N-(4-chlorophenyl)-2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6134462.png)
![1-(4-methoxyphenyl)-4-{1-[3-(methylthio)benzyl]-3-piperidinyl}piperazine](/img/structure/B6134467.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)

![2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol](/img/structure/B6134501.png)
![5,5'-oxybis[2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6134514.png)

![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134542.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)
